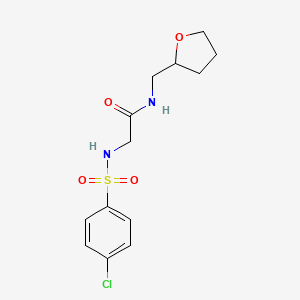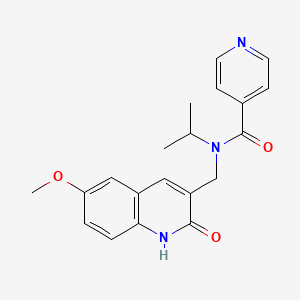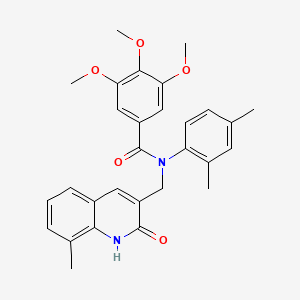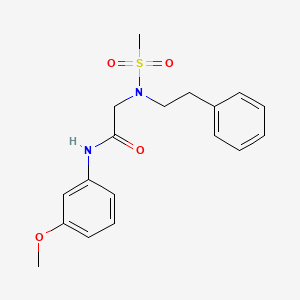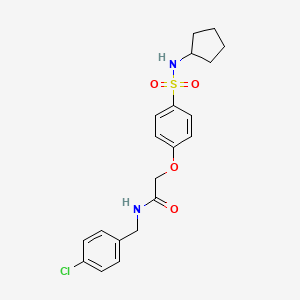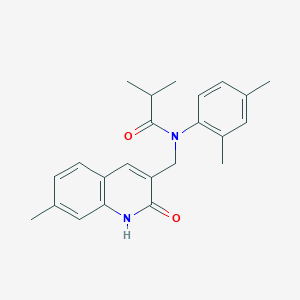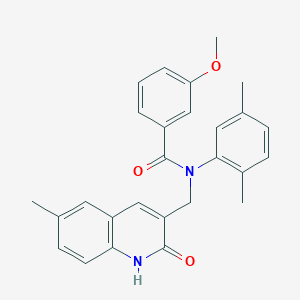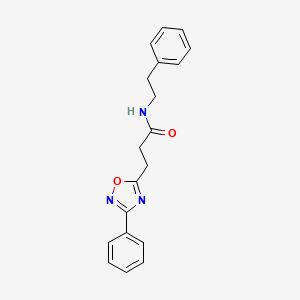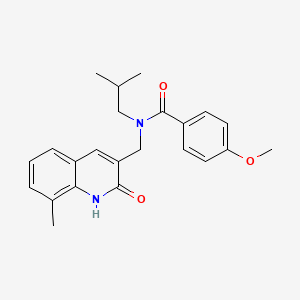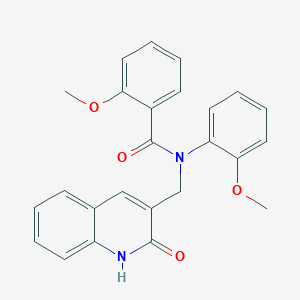
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide, also known as DMBQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a subject of interest for many researchers.
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide works by inhibiting the activity of the enzyme NQO1 (NAD(P)H:quinone oxidoreductase 1). NQO1 plays a crucial role in cellular defense against oxidative stress. Inhibition of NQO1 activity leads to an increase in reactive oxygen species (ROS) levels, which can induce cell death in cancer cells. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to induce apoptotic cell death in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity towards NQO1, which makes it a useful tool for studying the role of NQO1 in cellular processes. However, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Future Directions
1. Further studies are needed to elucidate the potential therapeutic applications of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in various diseases.
2. Development of more efficient synthesis methods for N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide to improve its yield and purity.
3. Investigation of the potential synergistic effects of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide with other anticancer agents.
4. Further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide in vivo.
5. Investigation of the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide as an antimicrobial agent in clinical settings.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide involves the reaction of 2-hydroxy-3-methylquinoline with 2-methoxyaniline and 2-methoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer, neurodegenerative diseases, and inflammation. N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)benzamide has also been studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-13-7-4-10-19(22)25(29)27(21-12-6-8-14-23(21)31-2)16-18-15-17-9-3-5-11-20(17)26-24(18)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLDQMFTWVHGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

